Octahydro-4,8a-dimethyl-4a(2H)-naphthol Octahydro-4,8a-dimethyl-4a(2H)-naphthol Geosmin belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). Geosmin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, geosmin is primarily located in the membrane (predicted from logP). Geosmin is a beet, earthy, and fresh tasting compound that can be found in corn. This makes geosmin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 16452-32-7
VCID: VC21015243
InChI: InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3
SMILES: CC1CCCC2(C1(CCCC2)O)C
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

Octahydro-4,8a-dimethyl-4a(2H)-naphthol

CAS No.: 16452-32-7

Cat. No.: VC21015243

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-4,8a-dimethyl-4a(2H)-naphthol - 16452-32-7

Specification

CAS No. 16452-32-7
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name 4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Standard InChI InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3
Standard InChI Key JLPUXFOGCDVKGO-UHFFFAOYSA-N
SMILES CC1CCCC2(C1(CCCC2)O)C
Canonical SMILES CC1CCCC2(C1(CCCC2)O)C
Boiling Point 270.0 °C

Introduction

Chemical Structure and Identity

Octahydro-4,8a-dimethyl-4a(2H)-naphthol is a tertiary alcohol with a molecular formula of C12H22O and a molecular weight of 182.3 g/mol . It belongs to the class of organic compounds known as tertiary alcohols, which are compounds where a hydroxy group is attached to a saturated carbon atom surrounded by three carbon groups .

The compound exists in several stereoisomeric forms, each with distinct properties:

Stereochemistry and Isomers

The stereochemistry of Octahydro-4,8a-dimethyl-4a(2H)-naphthol is particularly important for its biological activity and sensory properties. Multiple stereoisomers have been identified:

  • The racemic mixture known as (±)-Geosmin (CAS: 23333-91-7)

  • The (4α,4aα,8aβ) isomer, also known as (-)-Geosmin (CAS: 19700-21-1)

  • The (4S,4aR,8aR) isomer (CAS: 5173-70-6)

Chemical Identifiers

ParameterValue
IUPAC Name4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
CAS Registry Numbers23333-91-7, 5173-69-3, 19700-21-1 (depending on isomer)
Standard InChIInChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3
Standard InChIKeyJLPUXFOGCDVKGO-UHFFFAOYSA-N (for racemic mixture)
SMILESCC1CCCC2(C1(CCCC2)O)C
EC Numbers245-590-2, 225-956-8
FEMA Number4682

Physical and Chemical Properties

Octahydro-4,8a-dimethyl-4a(2H)-naphthol possesses several notable physical and chemical properties that influence its behavior in various applications and environmental contexts.

Physical Properties

PropertyValueSource
Physical StateNot specified in sources, likely colorless oil or solid--
Boiling Point252-270°C
Density0.985
Flash Point104°C
OdorEarthy, reminiscent of freshly plowed soil
Odor Detection ThresholdAs low as 5 parts per trillion in humans

Chemical Properties

The compound is characterized by its tertiary alcohol functional group, which influences its chemical behavior:

  • pKa: 15.23±0.60 (Predicted)

  • LogP: 3.497 (estimated), indicating moderate lipophilicity

  • The tertiary alcohol group makes it resistant to oxidation compared to primary and secondary alcohols

Natural Occurrence and Significance

Environmental Presence

Octahydro-4,8a-dimethyl-4a(2H)-naphthol, particularly in its form known as geosmin, is widely distributed in nature and plays a significant role in various environmental contexts:

  • Found in corn and contributes to the earthy flavor of beets

  • Responsible for the distinctive earthy scent known as petrichor that occurs when rain falls after a dry spell

  • Released when soil is disturbed

  • Produced by certain microorganisms, particularly Streptomyces species

Environmental Impact

The compound has significant implications for water quality and food products:

  • Implicated in off-flavors in shellfish, freshwater fish, and drinking water

  • Can negatively affect the taste profile of certain vegetables

  • The human nose is extremely sensitive to this compound, capable of detecting it at concentrations as low as 5 parts per trillion

Synthesis Methods

Laboratory Synthesis

While the search results don't provide a direct synthesis method for Octahydro-4,8a-dimethyl-4a(2H)-naphthol itself, they do include information on the synthesis of related compounds:

  • Related compounds like (1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol have been synthesized through complex multi-step processes starting from racemic Wieland–Miescher ketone

  • The synthesis typically involves 13-15 steps with various intermediates

  • Key reactions in these syntheses include the Mitsunobu reaction and stereo- and regioselective epoxidation

Specific Synthetic Steps

The synthesis of related compounds involves several specific reaction steps:

  • Acetylation of alcohols using acetic anhydride and pyridine

  • Epoxidation using m-Chloroperbenzoicacid

  • Methanesulfonylation of epoxy alcohols

  • Hydrogenolysis of mesylates using lithium aluminum hydride

These synthetic approaches provide insight into potential methods for the synthesis of Octahydro-4,8a-dimethyl-4a(2H)-naphthol, although the exact synthetic route may differ.

Applications and Uses

Flavoring Industry

The most significant commercial application of Octahydro-4,8a-dimethyl-4a(2H)-naphthol is as a flavoring agent:

  • Used as a flavoring agent due to its distinctive earthy odor

  • Registered with FEMA (Flavor and Extract Manufacturers Association) with the number 4682

  • Contributes to the characteristic earthy flavor profiles in certain food and beverage applications

Research Applications

The compound has value in various research contexts:

  • Used in studies related to water quality and off-flavors in aquatic systems

  • Serves as an important compound in the study of soil microbiology, particularly related to Streptomyces species

  • Used as a building block for the synthesis of more complex organic molecules

Regulatory Status

Octahydro-4,8a-dimethyl-4a(2H)-naphthol is subject to various regulatory frameworks:

  • Registered in the EPA's Substance Registry System

  • Listed in the European Community's EINECS (European Inventory of Existing Commercial Chemical Substances) with numbers 245-590-2 and 225-956-8

  • Included in the DSSTox (Distributed Structure-Searchable Toxicity) database with substance IDs DTXSID8051887 and DTXSID101184385

  • Listed in the Substances Added to Food (formerly EAFUS) database

Recent Research Developments

Current research on Octahydro-4,8a-dimethyl-4a(2H)-naphthol and related compounds focuses on several areas:

  • Total synthesis of related compounds like (1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a degraded sesquiterpene isolated from a fermentation broth of Streptomyces albolongus

  • Development of stereoselective synthesis methods to control the configuration of multiple stereogenic centers

  • Investigation of the biological activities of various stereoisomers

Structural Characteristics

The bicyclic structure of Octahydro-4,8a-dimethyl-4a(2H)-naphthol features several key structural elements:

  • A decalin (bicyclo[4.4.0]decane) core structure

  • Two methyl substituents at positions 4 and 8a

  • A tertiary hydroxyl group at position 4a

  • Multiple stereogenic centers that can lead to different stereoisomers

This structural complexity contributes to the compound's unique properties and biological activity.

Detection and Analysis Methods

While the search results don't explicitly detail detection methods for Octahydro-4,8a-dimethyl-4a(2H)-naphthol, common techniques for similar compounds typically include:

  • Gas chromatography-mass spectrometry (GC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Infrared spectroscopy (IR)

  • High-performance liquid chromatography (HPLC)

These analytical techniques are essential for identifying and quantifying the compound in various matrices.

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